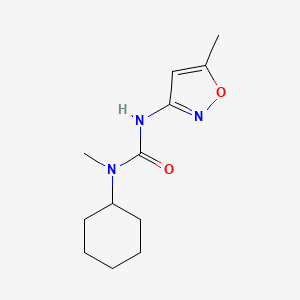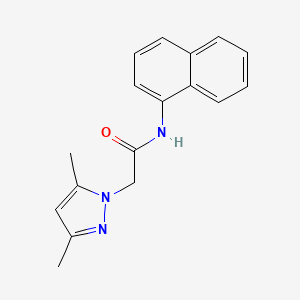
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide, also known as MT-45, is a synthetic opioid that was first synthesized in the late 1970s. It was initially developed as a potential painkiller, but its use was never approved for human consumption due to its high potential for abuse and addiction. Despite this, MT-45 has gained popularity as a designer drug and has been associated with numerous cases of overdose and death.
Wirkmechanismus
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide works by binding to opioid receptors in the brain and spinal cord, which are responsible for regulating pain perception and mood. By binding to these receptors, 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide can produce analgesic effects and feelings of euphoria and relaxation. However, it can also lead to respiratory depression, which can be fatal in high doses.
Biochemical and Physiological Effects
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide has been found to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to increase dopamine release in the brain, which is responsible for its euphoric effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide in lab experiments is its strong analgesic effects, which can be useful in studying pain perception and management. However, its high potential for abuse and addiction makes it difficult to use in human studies, and its toxicity and potential for overdose make it dangerous to handle.
Zukünftige Richtungen
Despite its potential therapeutic applications, the high potential for abuse and addiction associated with 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide makes it unlikely to be approved for medical use. Future research should focus on developing safer and more effective painkillers that do not have the same addictive properties as opioids like 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide. Additionally, more research is needed to understand the mechanisms underlying the addictive properties of opioids and to develop new treatments for opioid addiction.
Synthesemethoden
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide is synthesized by reacting 2-phenethylamine with 2-thiophene carboxylic acid to form the intermediate compound 2-(2-thiophen-2-yl-ethyl)phenethylamine. The intermediate compound is then reacted with methyl isocyanate and 4-chlorobenzoyl chloride to form the final product, 5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide has been primarily used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been found to have strong analgesic effects, similar to other opioids such as morphine and fentanyl. However, due to its high potential for abuse and addiction, it has not been approved for medical use.
Eigenschaften
IUPAC Name |
5-methyl-2-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-15(16(20)18-10-9-14-8-5-11-22-14)19-17(21-12)13-6-3-2-4-7-13/h2-8,11H,9-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQREZCSEOJDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromophenyl)methyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455745.png)
![3-{[(3-Methyl-1,2-Oxazol-5-Yl)methyl]sulfanyl}[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B7455764.png)

![ethyl 4-[2-(difluoromethoxy)phenyl]-6-[(4-methoxycarbonylpiperidin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7455772.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B7455779.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7455797.png)


![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)
![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)

